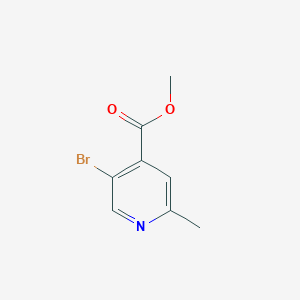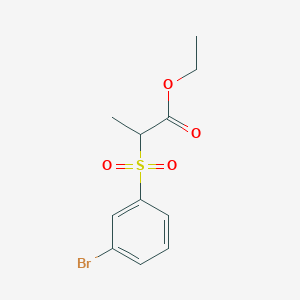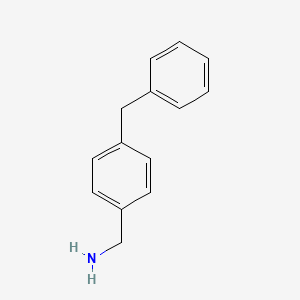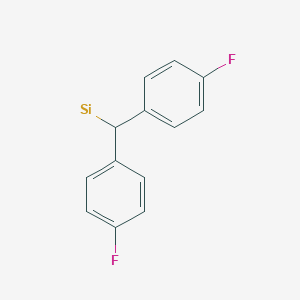![molecular formula C10H16N2O2 B12090889 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C10H16N2O2 It is a derivative of phenoxyethanol and contains both amine and hydroxyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol typically involves the reaction of 3-(1,2-diaminoethyl)phenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization may be employed to obtain the final product .
化学反应分析
Types of Reactions
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines .
科学研究应用
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it useful in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
相似化合物的比较
Similar Compounds
2-[3-(2-Hydroxyethoxy)phenoxy]ethan-1-ol: Similar structure but with a hydroxyethoxy group instead of diaminoethyl.
2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol: Contains an oxirane ring instead of diaminoethyl
Uniqueness
The combination of these groups allows for a wide range of interactions with biological molecules, making it valuable in research and industrial applications .
属性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-[3-(1,2-diaminoethyl)phenoxy]ethanol |
InChI |
InChI=1S/C10H16N2O2/c11-7-10(12)8-2-1-3-9(6-8)14-5-4-13/h1-3,6,10,13H,4-5,7,11-12H2 |
InChI 键 |
ADAXLSAQUWXWEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCO)C(CN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B12090833.png)
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)








